molecular formula C14H19NO4 B1141246 3-(Boc-Amino)-3-phenylpropionic acid CAS No. 103365-86-2

3-(Boc-Amino)-3-phenylpropionic acid

Cat. No.: B1141246
CAS No.: 103365-86-2
M. Wt: 265.3
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Description

3-(Boc-Amino)-3-phenylpropionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenylpropionic acid backbone. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-Amino)-3-phenylpropionic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and solid-phase synthesis techniques can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Boc-Amino)-3-phenylpropionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Carboxylic acids, acid chlorides, anhydrides.

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Deprotection: Amino acids.

    Substitution: Amides, esters.

    Oxidation: Phenolic derivatives.

    Reduction: Reduced phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(Boc-Amino)-3-phenylpropionic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

  • 3-(Boc-Amino)benzoic acid
  • 3-(Boc-Amino)-3-phenylpropionic acid tert-butyl ester
  • N-Boc-phenylalanine

Comparison: this compound is unique due to its specific structure, which combines a Boc-protected amino group with a phenylpropionic acid backbone. This structure provides distinct reactivity and stability compared to other Boc-protected amino acids .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQFJPZRTURSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373558
Record name 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-01-8
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14676-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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